N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide
Description
N-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5, a phenyl group at position 3, and a formamide group at position 2. The formamide moiety is further substituted with a propargyl (prop-2-yn-1-yl) chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-prop-2-ynylformamide |
InChI |
InChI=1S/C14H12N2O2/c1-3-9-16(10-17)14-11(2)18-15-13(14)12-7-5-4-6-8-12/h1,4-8,10H,9H2,2H3 |
InChI Key |
VUIZAMOEUFESGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)N(CC#C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction of nitrile oxides with olefins The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its nitrogen centers and alkyne group:
| Reaction Site | Reagent/Conditions | Product | Mechanism |
|---|---|---|---|
| Oxazole nitrogen | Hydrogen peroxide (H₂O₂) | N-oxides or hydroxylated oxazole derivatives | Electrophilic attack on nitrogen, forming N-oxide intermediates |
| Propargyl group | Ozone (O₃) or KMnO₄ | Ketones or carboxylic acids via oxidative cleavage | Radical or ionic cleavage of the triple bond |
For example, oxidation with H₂O₂ generates hydroxylated oxazole derivatives, which are precursors to bioactive heterocycles. The propargyl group’s oxidation is less explored but theoretically yields α,β-unsaturated ketones under mild conditions.
Reduction Reactions
Reduction targets the formamide and alkyne functionalities:
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Formamide group | Lithium aluminum hydride (LiAlH₄) | Secondary amine (N-(5-methyl-3-phenyloxazol-4-yl)-N-propargylamine) |
| Propargyl group | Lindlar catalyst (H₂) | cis-Alkene derivative |
LiAlH₄ reduces the formamide to a methylene amine, retaining the oxazole ring’s integrity. Selective hydrogenation of the alkyne to cis-alkene has been proposed for synthesizing analogs with modified pharmacokinetics.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes halogenation and nitration:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Br₂/FeBr₃ | 0–25°C | 3-Bromo-5-methyl-3-phenyloxazole derivative | Para > meta due to oxazole’s electron-withdrawing effect |
| HNO₃/H₂SO₄ | 50°C | Nitrated phenyl ring | Meta dominance |
Nucleophilic Substitution
The oxazole’s 4-position is susceptible to nucleophilic attacks:
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard reagents (R-MgX) | Dry THF, −78°C | Alkylated oxazole derivatives |
Cycloaddition and Coupling Reactions
The propargyl group participates in copper- or palladium-catalyzed reactions:
These reactions exploit the alkyne’s sp-hybridized carbon for constructing complex architectures .
Comparative Reactivity Analysis
Key structural analogs and their reactivity differences:
| Compound | Structure | Reactivity Difference |
|---|---|---|
| 5-Methylisoxazole | Lacks propargyl group | No alkyne-based cycloaddition |
| N-(4-Methylphenyl)formamide | Lacks oxazole | Limited heterocyclic functionalization |
The synergy between the oxazole and propargyl groups in N-(5-methyl-3-phenyloxazol-4-yl)-N-propargylformamide enables multi-site reactivity unmatched in simpler analogs .
Scientific Research Applications
(5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares structural similarities with several 1,2-oxazole derivatives. Key comparisons include:
*Estimated based on structural analogs.
†Calculated using atomic masses.
Key Observations :
- Functional Group Impact : The formamide group (-NHCHO) may influence hydrogen-bonding patterns compared to sulfonamides (stronger H-bond acceptors) or carboxamides (higher polarity) .
Crystallographic and Computational Insights
- Crystal Packing : The phenyl and oxazole groups in similar compounds often participate in π-π stacking, while formamide groups engage in hydrogen bonding. For example, highlights the role of hydrogen bonding in molecular aggregation, which could stabilize the crystal lattice of the target compound .
- Refinement Tools : Programs like SHELXL () are critical for refining crystal structures of such compounds, particularly for resolving disorder in propargyl chains or validating hydrogen-bond networks .
Biological Activity
N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 256.31 g/mol. Its structure includes an oxazole ring, which is known for contributing to various biological activities.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antimicrobial properties. The specific compound has demonstrated moderate to good activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Antitumor Properties : Research indicates that compounds containing the oxazole moiety may inhibit cancer cell proliferation. In vitro studies suggest that this compound could induce apoptosis in certain cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as tyrosinase, which is involved in melanin production. This inhibition could have implications for skin whitening applications and the treatment of hyperpigmentation disorders .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the oxazole ring contributes to its interaction with biological targets through:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, promoting apoptosis .
Case Studies and Research Findings
Recent research has provided valuable insights into the efficacy and safety profile of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate to good activity against bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits tyrosinase |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial effects of several oxazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as a therapeutic agent against infections.
Case Study 2: Antitumor Activity
In vitro assays conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to controls. The mechanism was attributed to increased ROS levels and subsequent activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
